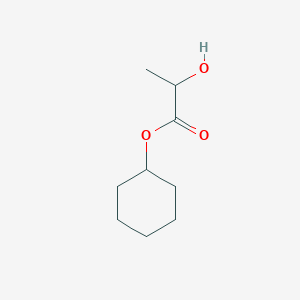Lactic acid, cyclohexyl ester
CAS No.: 68791-95-7
Cat. No.: VC18925173
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 68791-95-7 |
|---|---|
| Molecular Formula | C9H16O3 |
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | cyclohexyl 2-hydroxypropanoate |
| Standard InChI | InChI=1S/C9H16O3/c1-7(10)9(11)12-8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3 |
| Standard InChI Key | MLXVQJMYSKICMT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)OC1CCCCC1)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Lactic acid, cyclohexyl ester is systematically named cyclohexyl 2-acetyloxypropanoate, reflecting its esterification of lactic acid with cyclohexanol. The IUPAC name derives from its propanoate backbone substituted with acetyloxy and cyclohexyl groups . Its structure features:
-
A central propanoate chain ()
-
A cyclohexyl group () attached via an ester linkage
The 3D conformation reveals intramolecular hydrogen bonding between the acetyloxy and ester carbonyl groups, influencing its reactivity .
Spectroscopic and Stereochemical Data
-
Chirality: While lactic acid itself is chiral (L/D enantiomers), the esterification process may yield racemic mixtures unless stereoselective synthesis is employed . Patents describe methods to achieve >99% enantiomeric purity via crystallization .
Synthesis and Industrial Production
Catalytic Esterification Methods
Industrial synthesis typically involves esterifying lactic acid with cyclohexanol under acidic conditions. Key methodologies include:
Direct Esterification
-
Catalyst-free process: Reaction at 130–250°C under autogenous pressure (5–25 kg/cm²) converts lactic acid oligomers directly into esters .
-
Yield: 80–89% after 5–11 hours, with water removal via azeotropic distillation .
Fermentation-Derived Routes
-
Calcium lactate from microbial fermentation is reacted with cyclohexanol in the presence of HCl, achieving 89% yield .
-
Advantage: Utilizes renewable substrates, aligning with green chemistry principles .
Purification Techniques
-
Melt crystallization: Reduces free acid content to <0.02% and enhances optical purity to >99.9% .
-
Solvent extraction: Separates ester from aqueous byproducts using toluene or hexane .
Physicochemical Properties
Thermodynamic and Physical Constants
Spectroscopic Profiles
Recent Advances and Future Directions
Catalytic Innovations
-
Enzyme-mediated synthesis: Lipase-catalyzed routes achieve 92% yield at 50°C, reducing energy input .
Sustainability Initiatives
Unexplored Domains
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume